4-(氯甲基)-1-环己基三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

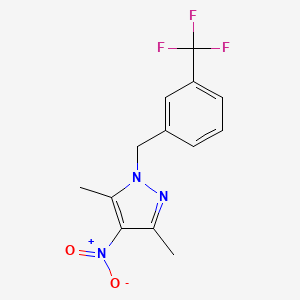

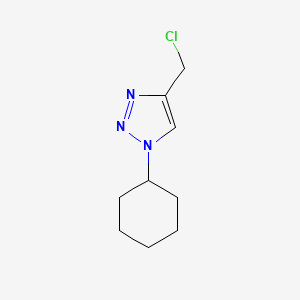

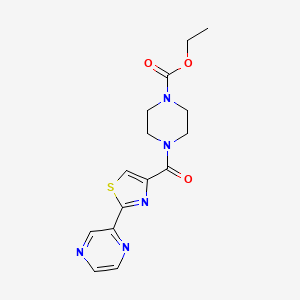

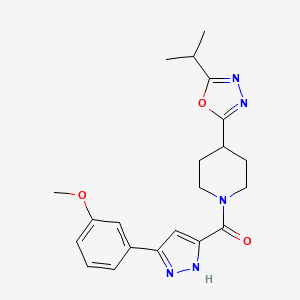

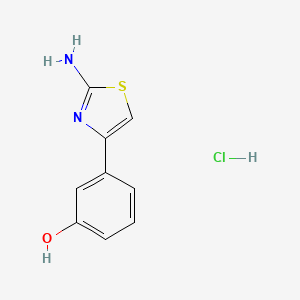

The compound "4-(Chloromethyl)-1-cyclohexyltriazole" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular derivative includes a chloromethyl group and a cyclohexyl group attached to the triazole ring. Triazole derivatives are of significant interest due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, a p-TsOH-mediated cycloaddition of nitroolefins and sodium azide has been developed to synthesize 4-aryl-NH-1,2,3-triazoles . Another method involves a metal-free cascade [4+1] cyclization reaction using N-tosylhydrazones and sodium azide, mediated by molecular iodine . Additionally, 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a related compound, can be synthesized from 1H-1,2,4-triazole using paraformaldehyde and thioyl chloride, with a total yield of over 92.3% .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using crystallography. For example, the crystal and molecular structures of two triazole derivatives have been determined, revealing the orientation of substituents and the degree of π-electron delocalization within the triazole ring . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions with different nucleophiles. N-chloromethyl-1,2,4-triazoles have been shown to react with sulfur and oxygen nucleophiles to yield corresponding sulfides and ethers . These reactions expand the functional diversity of triazole compounds and can be leveraged to synthesize more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of a chloromethyl group can make a compound more reactive towards nucleophiles due to the electrophilic nature of the carbon-chlorine bond. The cyclohexyl group may impart lipophilicity, affecting the compound's solubility in organic solvents. Understanding these properties is essential for the practical application of these compounds in chemical synthesis and product formulation.

科学研究应用

合成和中间体

氯甲基-三唑化合物的合成氯甲基-三唑化合物,例如1-(氯甲基)-1,2,4-三唑盐酸盐,被合成作为制备农药的中间体。该合成涉及1H-1,2,4-三唑与多聚甲醛的羟甲基化,然后与硫酰氯反应生成氯甲基-三唑盐酸盐。该工艺经过优化以控制反应并最大程度地减少浪费,从而实现超过92.3%的产率(Ying, 2004).

扩展恶唑合成氯甲基类似物,如2-(卤代甲基)-4,5-二芳基恶唑,用作合成详细说明的反应支架。它们用于制备各种衍生物,包括2-烷基氨基-、2-烷基硫代-和2-烷氧基-(甲基)恶唑。这些化合物展示了氯甲基中间体在合成复杂分子中的多功能性(Patil & Luzzio, 2016).

生物应用

抗菌活性某些4-苯基/环己基-5-(1-苯氧乙基)-3-[N-(2-噻唑基)乙酰氨基]硫代-4H-1,2,4-三唑衍生物表现出强大的抗真菌和抗菌特性。这些化合物已显示出对多种病原体的有效性,包括白色念珠菌、大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌,强调了三唑衍生物在解决耐药性感染方面的潜力(Turan-Zitouni et al., 2005).

抗癌特性三唑衍生物,例如在乌克兰和全球医学研究中研究的那些,因其抗真菌、抗抑郁和显着的抗癌特性而受到认可。在开发有效的癌症治疗方法的背景下,特别值得注意的是分子结构中腈基团和1,2,4-三唑核心的结合。该研究强调了这些化合物在对抗全球最普遍和最具挑战性的疾病之一方面的重要性(Rud et al., 2016).

属性

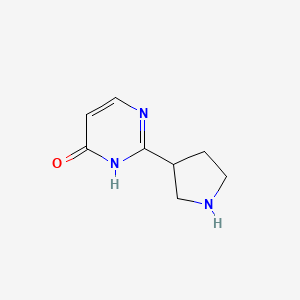

IUPAC Name |

4-(chloromethyl)-1-cyclohexyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INESEWNMHNHYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)

![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)

![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)

![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)

![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)